molecular formula C14H20N2O4S B14021915 1-(Azetidin-3-yl)pyrrolidin-2-one tosylate

1-(Azetidin-3-yl)pyrrolidin-2-one tosylate

Katalognummer: B14021915
Molekulargewicht: 312.39 g/mol
InChI-Schlüssel: ACKWYGMDVDHCJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Azetidin-3-yl)pyrrolidin-2-one tosylate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of an azetidine ring fused with a pyrrolidinone moiety, and it is often used in research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-yl)pyrrolidin-2-one tosylate typically involves the reaction of azetidine derivatives with pyrrolidinone under specific conditions. One common method includes the use of tosyl chloride as a reagent to introduce the tosylate group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the tosylate ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process often includes steps such as purification through recrystallization or chromatography to ensure the compound’s purity and quality.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Azetidin-3-yl)pyrrolidin-2-one tosylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tosylate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Azetidin-3-yl)pyrrolidin-2-one tosylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(Azetidin-3-yl)pyrrolidin-2-one tosylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    Azetidin-2-one derivatives: Known for their biological activity and use in medicinal chemistry.

    Pyrrolidinone derivatives: Widely used in pharmaceuticals and organic synthesis.

Eigenschaften

Molekularformel

C14H20N2O4S

Molekulargewicht

312.39 g/mol

IUPAC-Name

1-(azetidin-3-yl)pyrrolidin-2-one;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H12N2O.C7H8O3S/c10-7-2-1-3-9(7)6-4-8-5-6;1-6-2-4-7(5-3-6)11(8,9)10/h6,8H,1-5H2;2-5H,1H3,(H,8,9,10)

InChI-Schlüssel

ACKWYGMDVDHCJH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(=O)N(C1)C2CNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.